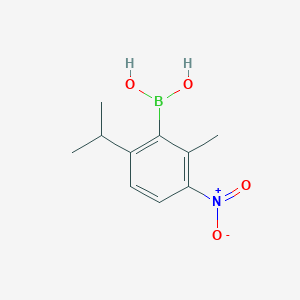
(6-Isopropyl-2-methyl-3-nitrophenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Isopropyl-2-methyl-3-nitrophenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a benzene ring substituted with isopropyl, methyl, and nitro groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Isopropyl-2-methyl-3-nitrophenyl)boronic acid typically involves the following steps:
Alkylation: The addition of isopropyl and methyl groups to the benzene ring.
A common synthetic route involves the nitration of 2-methyl-6-isopropylbenzene followed by borylation using a palladium-catalyzed reaction with bis(pinacolato)diboron under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Isopropyl-2-methyl-3-nitrophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds using palladium catalysts.
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The boronic acid group can be substituted with other functional groups.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Reducing agents like hydrogen gas or metal hydrides.
Substitution: Various electrophiles and nucleophiles depending on the desired product.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Amino derivatives.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
(6-Isopropyl-2-methyl-3-nitrophenyl)boronic acid is used in various scientific research applications:
Chemistry: As a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: In the development of boron-containing drugs and probes.
Medicine: Potential use in the synthesis of pharmaceuticals.
Industry: Used in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (6-Isopropyl-2-methyl-3-nitrophenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst forms a complex with the aryl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium catalyst releases the coupled product and regenerates the catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar reactions.
4-Methylphenylboronic Acid: Similar structure but with a methyl group instead of isopropyl.
3-Nitrophenylboronic Acid: Contains a nitro group but lacks the isopropyl and methyl groups.
Uniqueness
(6-Isopropyl-2-methyl-3-nitrophenyl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of both electron-donating (isopropyl and methyl) and electron-withdrawing (nitro) groups provides a unique balance that can be exploited in various synthetic applications .
Eigenschaften
Molekularformel |
C10H14BNO4 |
|---|---|
Molekulargewicht |
223.04 g/mol |
IUPAC-Name |
(2-methyl-3-nitro-6-propan-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H14BNO4/c1-6(2)8-4-5-9(12(15)16)7(3)10(8)11(13)14/h4-6,13-14H,1-3H3 |
InChI-Schlüssel |
MMCBSFKXSGLLMZ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC(=C1C)[N+](=O)[O-])C(C)C)(O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














